2-(4-Iodophenyl)acetamide
Overview
Description
2-(4-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)acetamide typically involves the iodination of phenylacetamide. One common method includes the reaction of phenylacetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:
C8H9NO+I2+H2O2→C8H8INO+H2O+HI
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of iodinated phenylacetic acids or other oxidized derivatives.
Reduction: Formation of phenylacetamines or other reduced compounds.
Scientific Research Applications
2-(4-Iodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of iodine-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(4-Iodophenyl)acetamide
- 4-Iodoacetanilide
- 2-Iodoacetanilide
Comparison: 2-(4-Iodophenyl)acetamide is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-Iodophenyl)acetamide and 4-Iodoacetanilide, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(4-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJMVTJNBPMLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515720 | |
Record name | 2-(4-Iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84863-81-0 | |
Record name | 2-(4-Iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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